4-Amino-2,6-dichloronicotinaldehyde
Description
Properties
IUPAC Name |
4-amino-2,6-dichloropyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYGOXGXLOWMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)C=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00733745 | |
| Record name | 4-Amino-2,6-dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159813-21-4 | |
| Record name | 4-Amino-2,6-dichloropyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00733745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Amino 2,6 Dichloronicotinaldehyde
Overview of Established Synthetic Routes for Aminodichloropyridines
The synthesis of aminodichloropyridines, such as the key intermediate 4-amino-2,6-dichloropyridine (B16260), is a critical step. researchgate.net These compounds serve as foundational building blocks for more complex molecules. researchgate.net The electron-deficient nature of the pyridine (B92270) ring can make direct electrophilic substitution challenging, necessitating specific synthetic strategies. researchgate.net
One common approach to synthesizing substituted pyridines involves the direct halogenation of the pyridine ring, followed by the introduction of an amino group. The chlorination of pyridine and its derivatives can be achieved using various chlorinating agents, often at high temperatures in the vapor phase. google.com For instance, a two-stage thermal chlorination process has been developed for selectively chlorinating pyridine compounds. google.com This process involves a high-temperature zone followed by a lower-temperature zone to control the reaction. google.com
Pyridines with electron-donating groups, such as amino or alkoxy groups, undergo electrophilic substitution more readily. youtube.com However, for unsubstituted or electron-deficient pyridines, harsh conditions are often required. google.comyoutube.com Following chlorination to yield a dichloropyridine, an amino group can be introduced. This amination can be accomplished through nucleophilic aromatic substitution (SNAr) reactions, where an amine source displaces a halide on the pyridine ring. nih.govacs.org A straightforward method involves converting the pyridine into a phosphonium (B103445) salt, which then reacts with sodium azide (B81097) to form an iminophosphorane, a versatile precursor to an amino group. nih.gov
Table 1: Examples of Pyridine Chlorination Reactions
| Starting Material | Reagent(s) | Conditions | Product(s) | Reference |
| Pyridine | Cl₂, Inert Gas | 350-500°C then <340°C | Selectively 2-chlorinated pyridines | google.com |
| 3,5-Dimethylpyridine | Thionyl chloride | Not specified | 4-Chloro-3,5-dimethylpyridine | youtube.com |
| 2-Amino-3-formylpyridine | N-Bromosuccinimide (NBS) | Refluxing acetonitrile | Bromo-substituted aminopyridine | youtube.com |
This table is interactive. Click on the headers to sort.
An alternative strategy involves starting with a precursor that already contains some of the required functional groups or can be easily converted.
Nicotinaldehyde, also known as pyridine-3-carbaldehyde, is a commercially available liquid that can serve as a starting point for more complex derivatives. wikipedia.org It can be produced from the oxidation of the corresponding alcohol or from nicotinonitrile. wikipedia.org The aldehyde group can be transformed into other functional groups, or the pyridine ring can be further substituted. For example, nicotinaldehyde can be oxidized to nicotinic acid. nih.gov A patented process describes the synthesis of nicotinaldehyde derivatives by the reduction of corresponding morpholinamides of nicotinic acid, which were previously unknown as aldehyde precursors. google.comgoogle.com This method allows for the preparation of various substituted nicotinaldehydes in high yields. google.comgoogle.com
Table 2: Synthesis of Nicotinaldehyde from a Morpholinamide Precursor
| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
| 5-Bromopyridine-3-carboxylic acid morpholinamide | Lithium aluminium hydride, Ethyl acetate | THF | 0°C to 10°C | 5-Bromonicotinaldehyde | Not specified, residue analyzed | google.comgoogle.com |
| 5-(4-fluorophenyl)pyridine-3-carboxylic acid morpholinamide | Not specified | Not specified | Not specified | 5-(4-Fluorophenyl)pyridine-3-carbaldehyde | 98% | google.com |
This table is interactive. Click on the headers to sort.
The introduction of an amino group onto a dichloropyridine ring is a key transformation. This is typically achieved through nucleophilic aromatic substitution (SNAr). The reactivity of the chlorine atoms on the pyridine ring is influenced by the position of the nitrogen atom and other substituents. For instance, in 2,4-dichloropyrimidines, substitution with many nucleophiles selectively occurs at the C-4 position. nih.gov However, the use of tertiary amine nucleophiles can lead to excellent selectivity at the C-2 position. nih.gov General strategies for the amination of pyridines often involve activating the pyridine ring, for example, by forming a phosphonium salt, which can then react with an azide source. nih.gov This method has been shown to be effective for a range of substituted pyridines, including sterically hindered ones. nih.gov
A powerful method for introducing an amino group is through the reduction of a nitro group. This approach is widely used in the synthesis of aromatic amines. organic-chemistry.org For the synthesis of 4-amino-2,6-dichloropyridine, a key intermediate, a route starting from 2,6-dichloropyridine (B45657) has been developed. researchgate.net This involves nitration of the dichloropyridine to introduce a nitro group, which is subsequently reduced to an amino group. researchgate.net A variety of reducing agents can be employed for the reduction of nitroarenes, including metal catalysts with hydrogen gas, or reagents like tin(II) chloride or sodium dithionite. organic-chemistry.org A metal-free reduction of aromatic nitro compounds can be achieved using tetrahydroxydiboron (B82485) in water. organic-chemistry.org In a specific example for a related phenol (B47542) compound, 2,6-dichloro-4-nitrophenol (B181596) is reduced using hydrazine (B178648) hydrate (B1144303) with a catalyst to yield 4-amino-2,6-dichlorophenol. guidechem.com
Table 3: Example of Nitro Group Reduction in a Dichloro-aromatic System
| Starting Material | Reagents | Conditions | Product | Purity | Reference |
| 2,6-dichloro-4-nitrophenol | Hydrazine hydrate, Catalyst H-C2, Ethanol (B145695) | 75°C, then reflux | 4-amino-2,6-dichlorophenol | 99.2% | guidechem.com |
This table is interactive. Click on the headers to sort.
Precursor-Based Synthesis Approaches to Nicotinaldehyde Derivatives
Advanced Synthetic Techniques in 4-Amino-2,6-dichloronicotinaldehyde Preparation
While established methods provide reliable routes, advanced synthetic techniques offer potential for more efficient and selective syntheses. For pyridine functionalization, modern methods like photocatalysis are emerging. For instance, a photochemical method for the C3-amination of pyridines has been developed that proceeds through a Zincke imine intermediate. nih.gov This technique relies on the reaction of the Zincke imine with an amidyl radical generated photochemically. nih.gov Such strategies, which rely on generating radical intermediates under mild conditions, could potentially be adapted for the synthesis of complex pyridines like this compound.
Other advanced approaches could involve the use of novel catalytic systems for direct C-H functionalization, which would avoid the need for pre-functionalized starting materials. While specific applications of these advanced techniques to the synthesis of this compound are not yet detailed in the literature, they represent a promising area for future research and process development.
Application of Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) in Functionalization
Palladium-catalyzed cross-coupling reactions are fundamental in contemporary organic synthesis, providing a versatile method for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The Suzuki-Miyaura coupling, a prominent example, is particularly valuable due to its mild reaction conditions and the low toxicity of its boron-based reagents. fishersci.co.uklibretexts.org This reaction involves the coupling of an organoboron compound with a halide or triflate, catalyzed by a palladium(0) complex. libretexts.org
In the context of functionalizing pyridine rings, such as in the synthesis of this compound derivatives, the Suzuki-Miyaura reaction is highly effective. nih.gov The reaction's utility is enhanced by the commercial availability and stability of the required boronic acids. fishersci.co.uk The general mechanism proceeds through three key steps: oxidative addition of the halide to the palladium(0) catalyst, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. sigmaaldrich.comnih.gov For instance, the use of sterically bulky and electron-rich phosphine (B1218219) ligands can significantly improve the catalytic activity, allowing for the coupling of a wide range of substrates. nih.gov The reaction is also known for its high functional group tolerance, a crucial feature in the synthesis of complex molecules. nih.govbeilstein-journals.org
Table 1: Key Features of the Suzuki-Miyaura Cross-Coupling Reaction
| Feature | Description | Source |
| Reaction Type | Palladium-catalyzed cross-coupling | libretexts.org |
| Reactants | Organoboron compound and a halide/triflate | libretexts.org |
| Catalyst | Palladium(0) complex | libretexts.org |
| Key Steps | Oxidative addition, transmetalation, reductive elimination | libretexts.org |
| Advantages | Mild conditions, low toxicity of reagents, high functional group tolerance | fishersci.co.uknih.gov |
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. arkat-usa.org This technique is particularly beneficial in the synthesis of heterocyclic compounds, including derivatives of this compound. arkat-usa.orgnih.gov
The use of microwave irradiation can significantly enhance the efficiency of reactions such as the Urech hydantoin (B18101) synthesis and the synthesis of 2-amino-4,6-diarylpyrimidines. beilstein-journals.orgrsc.org For example, a one-pot synthesis of dihydropyridopyrimidine derivatives that would typically take hours under conventional heating can be completed in minutes with microwave assistance. arkat-usa.org This rapid and efficient approach aligns with the principles of green chemistry by reducing energy consumption and reaction times. beilstein-journals.org
Microwave-assisted protocols have been successfully applied to a variety of reactions, including condensations, cyclizations, and cross-coupling reactions. arkat-usa.orgnih.govbeilstein-journals.org The ability to rapidly screen reaction conditions and optimize yields makes this technology highly valuable in both academic and industrial research. beilstein-journals.org
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Source |
| Reaction Time | Hours | Minutes | arkat-usa.org |
| Yield | Often lower | Often higher | arkat-usa.org |
| Energy Consumption | Higher | Lower | beilstein-journals.org |
| Applications | Wide range | Particularly effective for heterocyclic synthesis | arkat-usa.orgnih.gov |
Regioselective Halogenation and Functionalization of Pyridine Rings
The regioselective halogenation of pyridine rings is a critical step in the synthesis of many pharmaceutical intermediates, including precursors to this compound. nih.gov Achieving high regioselectivity is essential to avoid the formation of unwanted isomers and to ensure the desired functionalization of the pyridine core. rsc.org
One effective method for regioselective chlorination involves the use of Selectfluor in combination with a chlorine source like lithium chloride. rsc.org This approach allows for the controlled chlorination of 2-aminopyridines under mild conditions, with the regioselectivity being strongly influenced by the substituent pattern on the pyridine ring. rsc.org Similar methods can be applied for bromination using lithium bromide. rsc.org
The functionalization of dichlorinated pyridines is another key aspect of synthesizing complex molecules. Nucleophilic aromatic substitution (SNAr) is a common strategy for introducing amino groups onto the pyridine ring. mdpi.com The position of substitution can be controlled by the reaction conditions and the nature of the nucleophile, allowing for the selective synthesis of desired isomers. mdpi.com
Table 3: Methods for Regioselective Halogenation and Functionalization
| Method | Reagents | Application | Source |
| Chlorination | Selectfluor, LiCl | Regioselective chlorination of 2-aminopyridines | rsc.org |
| Bromination | Selectfluor, LiBr | Regioselective bromination of 2-aminopyridines | rsc.org |
| Amination | Amine nucleophiles | Nucleophilic aromatic substitution on dichloropyridines | mdpi.com |
Control of Reaction Pathways for Optimized Yields
Optimizing the yield of a chemical synthesis requires careful control over the reaction pathways. In the synthesis of this compound and its derivatives, this can be achieved by manipulating various factors, including the choice of catalysts, reagents, and reaction conditions. beilstein-journals.org
For example, in palladium-catalyzed cross-coupling reactions, the selection of the appropriate ligand can have a dramatic impact on the reaction's efficiency and yield. beilstein-journals.org Similarly, the choice of base and solvent can influence the reaction rate and selectivity. beilstein-journals.org In the synthesis of 2,6-dichloro-4-aminophenol, a related compound, the use of specific reducing agents and reaction conditions is crucial for achieving high yields. google.com
The development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, can also lead to optimized yields by minimizing product loss during purification steps. beilstein-journals.org This approach is not only more efficient but also more environmentally friendly. beilstein-journals.org
Methodological Considerations for Yield Optimization and Product Purity in this compound Synthesis
Achieving high yield and purity in the synthesis of this compound necessitates careful consideration of several methodological factors. The choice of starting materials and reagents is of paramount importance. For instance, the synthesis of the related compound 2,6-dichloro-4-aminophenol can start from either p-nitrophenol or 2,6-dichlorophenol, with each pathway having its own set of advantages and challenges regarding yield and purity. google.com
Purification of the final product and intermediates is another critical aspect. Techniques such as crystallization, chromatography, and distillation are employed to remove impurities and isolate the desired compound in high purity. guidechem.com The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.
Furthermore, the development of efficient and continuous synthesis processes can contribute to both high yield and purity. google.com Continuous flow reactors, for example, can offer better control over reaction parameters and lead to more consistent product quality compared to batch processes. google.com
Chemical Reactivity and Transformation Pathways of 4 Amino 2,6 Dichloronicotinaldehyde
Reactivity Profile of the Aldehyde Functional Group
The aldehyde functional group (-CHO) is a key center of reactivity in 4-Amino-2,6-dichloronicotinaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.com The reactivity of this aldehyde is further enhanced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the pyridine (B92270) ring, which increase the partial positive charge on the carbonyl carbon. youtube.com
Nucleophilic Addition Reactions
The most characteristic reaction of an aldehyde is nucleophilic addition to the carbonyl group. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate as the carbon rehybridizes from sp² to sp³. masterorganicchemistry.com
The general mechanism can proceed under both basic and acidic conditions. youtube.com
Under Basic Conditions (Strong Nucleophiles): A strong nucleophile directly attacks the carbonyl carbon, breaking the C=O pi bond and forming an alkoxide intermediate. Subsequent protonation (often by water or a weak acid) yields the final addition product. youtube.com
Under Acidic Conditions (Weak Nucleophiles): The carbonyl oxygen is first protonated by an acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, activating it for attack by a weaker nucleophile. youtube.com
These addition reactions can be either reversible or irreversible, largely depending on the basicity of the incoming nucleophile. masterorganicchemistry.com For instance, the addition of strong nucleophiles like organometallic reagents (e.g., Grignard reagents) or hydride reagents is typically irreversible. masterorganicchemistry.comyoutube.com In contrast, additions of weaker nucleophiles like water or alcohols are often reversible. youtube.com
Table 1: General Principles of Nucleophilic Addition to Aldehydes
| Catalyst Condition | Nucleophile Type | Initial Step | Key Intermediate |
|---|---|---|---|
| Base-Catalyzed | Strong (e.g., OH⁻, RO⁻, R⁻) | Nucleophilic attack on carbonyl C | Tetrahedral alkoxide |
| Acid-Catalyzed | Weak (e.g., H₂O, ROH) | Protonation of carbonyl O | Protonated carbonyl (oxonium ion) |
Condensation Reactions with Nitrogen Nucleophiles, including Imine and Enamine Formation
Aldehydes readily react with primary and secondary amines in what are known as condensation reactions, as they typically result in the elimination of a water molecule. lumenlearning.com These reactions are fundamental in synthetic organic chemistry.
Imine Formation: The reaction of this compound with a primary amine (RNH₂) yields an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond (C=N). lumenlearning.comlibretexts.org The reaction is generally catalyzed by a weak acid and is reversible. lumenlearning.comlibretexts.org The process involves several steps:
Nucleophilic attack by the primary amine on the carbonyl carbon. libretexts.org
Proton transfer to form a neutral intermediate called a carbinolamine. libretexts.orglibretexts.org
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (-OH₂⁺). libretexts.org
Elimination of water to form a positively charged iminium ion. libretexts.org
Deprotonation of the nitrogen to give the neutral imine product and regenerate the acid catalyst. libretexts.org
The optimal pH for imine formation is typically mildly acidic, around pH 4 to 5. lumenlearning.comlibretexts.org At lower pH, the amine nucleophile becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.comlibretexts.org
Enamine Formation: While the intramolecular amino group of this compound is primary, the aldehyde can react with an external secondary amine (R₂NH) to form an enamine. The mechanism is identical to imine formation up to the iminium ion stage. libretexts.orgyoutube.com However, at this point, the nitrogen atom has no proton to lose. Instead, a proton is removed from an adjacent carbon (the α-carbon) to form the C=C double bond of the enamine. libretexts.orgyoutube.com
Oxidative and Reductive Transformations of the Aldehyde Moiety
The aldehyde group is readily susceptible to both oxidation and reduction.
Reduction: The aldehyde can be reduced to a primary alcohol. A common laboratory method for this transformation is reductive amination, where the initially formed imine is reduced in situ. Reagents like sodium cyanoborohydride (NaBH₃CN) are effective for this process, converting the C=N bond of the imine into a C-N single bond, ultimately transforming the aldehyde into an amine. youtube.com
Reactivity Profile of the Amino Functional Group
The 4-amino group (-NH₂) is a primary amine attached to the pyridine ring. Its reactivity is characterized by its nucleophilic and basic nature, although these properties are significantly influenced by the electronic effects of the heterocyclic ring and its substituents.
Nucleophilicity and Basic Properties of the Amine
The lone pair of electrons on the nitrogen atom of the amino group allows it to function as both a nucleophile and a base. However, in this compound, the nucleophilicity and basicity are considerably reduced compared to a typical alkylamine. masterorganicchemistry.com This reduction is due to the electron-withdrawing inductive effects of the two chlorine atoms and the delocalization of the nitrogen's lone pair into the electron-deficient pyridine ring system. masterorganicchemistry.comresearchgate.net Electron-withdrawing groups are known to decrease the electron density on the nitrogen, thereby lowering its ability to donate its electron pair. masterorganicchemistry.com
Despite this reduced reactivity, the amino group can still participate in reactions requiring a nucleophilic nitrogen.
Reactions with Carbonyl Compounds
As a primary amine, the 4-amino group can react with external carbonyl compounds, such as aldehydes and ketones, to form imines. profpc.com.br This intermolecular reaction is analogous to the imine formation described in section 3.1.2. For example, reacting this compound with a ketone would involve the nucleophilic attack of its 4-amino group on the ketone's carbonyl carbon, followed by dehydration to yield a new, larger molecule containing an imine linkage. lumenlearning.com Such reactions are common in the synthesis of more complex heterocyclic structures.
Amine Derivatization Strategies
The primary amino group at the C4 position of the pyridine ring is a key site for derivatization. Its nucleophilic character allows it to react with a wide range of electrophiles to form various functional groups. These transformations are fundamental for incorporating the 4-aminopyridine (B3432731) scaffold into larger molecular architectures.
One common strategy involves the reaction with acylating agents, such as acid chlorides or anhydrides, to form amide derivatives. Another important derivatization is the reaction with sulfonyl chlorides to yield sulfonamides. Furthermore, the amino group can be alkylated or arylated, although these reactions can be more challenging and may require specific catalysts.
A notable method for derivatizing amino groups is the use of reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate. This type of reagent reacts with primary amines under mild conditions (pH 8.2-10.0) to form stable urea (B33335) derivatives. nih.gov Such derivatization is often employed to introduce a fluorescent tag for analytical purposes, allowing for sensitive detection in techniques like HPLC. nih.gov The reaction is generally rapid and produces high yields. nih.gov
The table below summarizes common derivatization strategies for primary amino groups that are applicable to this compound.
| Reagent Class | Functional Group Formed | General Conditions |
| Acid Chlorides/Anhydrides | Amide | Base (e.g., Pyridine, Triethylamine) |
| Sulfonyl Chlorides | Sulfonamide | Base (e.g., Pyridine) |
| Isocyanates/Isothiocyanates | Urea/Thiourea | Aprotic solvent |
| Aldehydes/Ketones | Imine (Schiff Base) | Acid/Base catalysis, often with removal of water |
| N-Hydroxysuccinimide Esters | Stable Amide/Urea | Buffered aqueous/organic mixtures, pH 8-10 |
Reactivity of the Halogen Substituents on the Pyridine Ring
The two chlorine atoms at the C2 and C6 positions of the pyridine ring are key functional handles for introducing molecular diversity. Their reactivity is significantly influenced by the electron-withdrawing nature of the pyridine nitrogen and the other ring substituents. These chloro groups are susceptible to displacement by various nucleophiles through nucleophilic aromatic substitution (SNAr) and can participate in transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of this compound. In this two-step mechanism, a nucleophile adds to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the departure of the leaving group (chloride). libretexts.org The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negative charge of the intermediate. libretexts.orgmdpi.com
In the case of dichlorinated pyridine and pyrimidine (B1678525) systems, the substitution of the first chlorine atom is generally faster than the second. The regioselectivity of the substitution—whether the C2 or C6 chlorine is replaced first—is dictated by a combination of electronic and steric factors. For related compounds like 2,4-dichloroquinazolines, substitution consistently occurs at the 4-position when reacted with various amines. mdpi.com This high regioselectivity is crucial for synthesizing specific isomers. mdpi.com
A wide range of nucleophiles can be employed in SNAr reactions, including:
O-Nucleophiles: Alkoxides and phenoxides to form ethers.
N-Nucleophiles: Ammonia (B1221849), primary and secondary amines to yield amino-substituted pyridines.
S-Nucleophiles: Thiolates to produce thioethers.
The reaction conditions, such as the choice of solvent, temperature, and base, can be tuned to control the outcome and selectivity of the substitution. Studies on similar dihalogenated heterocycles have shown that sequential SNAr reactions with different nucleophiles are possible, providing a route to highly functionalized products. nih.gov
The following table presents examples of SNAr reactions on related chloro-substituted nitrogen heterocycles.
| Substrate | Nucleophile | Product Type | Reference |
| 2,4-Dichloroquinazoline | Anilines, Benzylamines | 2-Chloro-4-aminoquinazolines | mdpi.com |
| 4,5-Difluoro-1,2-dinitrobenzene | 1,2-Disubstituted amines, alcohols, thiols | Phenoxazines, Phenothiazines | nih.gov |
| 2,3-Dichloroquinoxaline | Various nucleophiles | Pharmaceutical building blocks | nih.gov |
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
Transition-metal-catalyzed cross-coupling reactions provide a powerful method for forming new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions of the pyridine ring. These reactions, such as the Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings, have become indispensable tools in modern organic synthesis.
For substrates like this compound, these reactions would typically involve a palladium or nickel catalyst to couple the C-Cl bond with an organometallic reagent (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling) or an amine/alcohol (in Buchwald-Hartwig coupling).
For instance, an electrochemical reductive cross-coupling method using a nickel(II) catalyst has been successfully applied to couple 4-amino-6-chloropyrimidines with various aryl halides. nih.gov This process demonstrates that even with an amino substituent present, the chloro group can be selectively targeted for C-C bond formation, yielding 4-amino-6-arylpyrimidines in moderate to high yields. nih.gov The reaction conditions are mild and tolerate a range of functional groups on the coupling partner. nih.gov
The table below outlines several prominent cross-coupling reactions applicable to the halogen substituents of this compound.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki Coupling | Organoboronic acid/ester | Pd or Ni complex with phosphine (B1218219) ligand | C-C |
| Stille Coupling | Organostannane | Pd complex with phosphine ligand | C-C |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu co-catalysis | C-C (alkyne) |
| Buchwald-Hartwig Amination | Amine, Amide | Pd or Ni complex with specialized ligand | C-N |
| Negishi Coupling | Organozinc reagent | Pd or Ni complex | C-C |
Interplay and Chemo-Selectivity among Multiple Functional Groups in this compound
The presence of three distinct reactive sites—the amino group, the aldehyde, and the two chloro substituents—on the this compound molecule raises the critical issue of chemoselectivity. Achieving selective transformation of one functional group without affecting the others is a key challenge and a significant opportunity in the synthetic application of this compound.
The relative reactivity of the functional groups is approximately:
Aldehyde Group: Highly electrophilic and susceptible to nucleophilic attack and reduction.
Amino Group: Nucleophilic and readily undergoes acylation, sulfonylation, etc.
Chloro Substituents: Can be displaced via SNAr or engaged in cross-coupling reactions, often requiring more forcing conditions or specific catalysts compared to the reactions of the aldehyde or amino groups.
Chemoselectivity can be achieved by carefully choosing the reaction conditions (reagents, temperature, catalysts). For example:
Protecting Group Strategies: The aldehyde or amino group can be temporarily protected to allow for selective reaction at the chloro positions. For instance, the aldehyde could be converted to an acetal, which is stable under many conditions used for SNAr or cross-coupling, and then deprotected later.
Reagent-Controlled Selectivity: The choice of reagent can direct the reaction to a specific site. A mild reducing agent like sodium borohydride (B1222165) would selectively reduce the aldehyde to an alcohol, leaving the chloro and amino groups untouched. Conversely, a Buchwald-Hartwig amination protocol would selectively target the C-Cl bonds.
Condition-Controlled Selectivity: In SNAr reactions on related systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the choice of base can dictate the site of attack. Weak bases favor displacement of the chloride, while deprotonated nucleophiles can selectively displace the sulfone group. researchgate.net A similar principle could apply to selectively substituting one of the non-equivalent chloro groups in a derivative of this compound if the electronic environment were sufficiently biased.
This interplay allows for a stepwise and controlled functionalization of the molecule, making it a valuable scaffold for building a diverse library of substituted pyridine derivatives.
Derivatives and Structural Modifications of 4 Amino 2,6 Dichloronicotinaldehyde
Rational Design Principles for Novel Derivatives
The rational design of new derivatives from 4-Amino-2,6-dichloronicotinaldehyde is guided by established principles of medicinal chemistry and materials science. The pyridine (B92270) ring is a prevalent feature in many biologically active compounds. numberanalytics.com The dichlorinated aminopyridine structure serves as a valuable starting point for creating new molecular entities, primarily because the carbon-halogen bonds are strategic points for subsequent chemical transformations. mdpi.com This allows for the systematic diversification of the core structure to explore structure-activity relationships (SAR). mdpi.com
Key design strategies include:
Bioisosteric Replacement: Introducing groups like the trifluoromethyl (-CF3) moiety to enhance metabolic stability and lipophilicity, which can improve a molecule's interaction with biological targets.
Functional Group Interconversion: Transforming the aldehyde group into other functionalities such as amides, acids, or alcohols to modulate properties like solubility, hydrogen bonding capacity, and reactivity. rsc.org
Conformational Constraint: Introducing cyclic structures or rigid linkers to reduce the molecule's conformational flexibility. This can lock the molecule into a biologically active shape, potentially increasing its potency and selectivity for a specific target. nih.govnih.gov
Scaffold Hopping and Diversification: Using the existing functional groups as handles to build new ring systems or attach diverse fragments, often through high-throughput methods like click chemistry. nih.gov
These principles allow chemists to methodically tune the physicochemical and pharmacological properties of the parent compound to develop new derivatives for specific applications, such as novel therapeutic agents or functional materials. numberanalytics.comnih.gov
Synthesis of Nicotinamide (B372718) and Nicotinic Acid Analogues
The aldehyde group at the 3-position of this compound is a prime site for conversion into nicotinic acid and nicotinamide analogues, which are important structural motifs in various bioactive molecules. rsc.orgnih.gov
Synthesis of 4-Amino-2,6-dichloronicotinic acid: The most direct route to the nicotinic acid analogue is the oxidation of the aldehyde group. Standard oxidizing agents suitable for converting aromatic aldehydes to carboxylic acids can be employed.
Synthesis of 4-Amino-2,6-dichloronicotinamide: The corresponding nicotinamide can be prepared via a two-step process starting from the newly synthesized nicotinic acid. The carboxylic acid is first activated, for example by converting it to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. mdpi.com This activated intermediate is then reacted with ammonia (B1221849) or a primary/secondary amine to furnish the desired nicotinamide derivative. mdpi.com This method is a common strategy for creating libraries of N-substituted nicotinamides. mdpi.com
These transformations yield key intermediates that are analogues to nicotinamide adenine (B156593) dinucleotide (NAD), which can be explored as potential enzyme inhibitors. rsc.org
Introduction of Diverse Functional Groups via Selective Transformations (e.g., Hydroxymethyl, Trifluoromethyl)
Selective modification of the aldehyde and pyridine core allows for the introduction of key functional groups that can significantly alter the molecule's properties.
Hydroxymethyl Group: The aldehyde can be selectively reduced to a primary alcohol, yielding (4-Amino-2,6-dichloropyridin-3-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reaction is generally high-yielding and preserves the other functional groups on the pyridine ring. The resulting hydroxymethyl group can act as a hydrogen bond donor and a site for further esterification or etherification. A study on niacin analogues demonstrated that 3-hydroxymethylpyridine can be derived from pyridine-3-aldehyde. nih.gov
Trifluoromethyl Group: The introduction of a trifluoromethyl (CF₃) group is a common strategy in drug discovery to improve metabolic stability, lipophilicity, and binding affinity. acs.org While direct trifluoromethylation of the aldehyde is not standard, the chloro-substituents on the pyridine ring can be replaced by a CF₃ group using organometallic reagents. For instance, methods exist for the trifluoromethylation of chloropyridines using reagents like trifluoromethyl copper (CF₃Cu) or the Ruppert-Prakash reagent (TMSCF₃) with a palladium or copper catalyst. Alternatively, direct C-H trifluoromethylation of pyridine rings can be achieved through methods involving nucleophilic activation of the ring, followed by reaction with an electrophilic CF₃ source like Togni's reagent. chemrxiv.orgchemistryviews.org
| Starting Material | Target Functional Group | Reagents/Conditions | Resulting Compound Class | Reference |
| This compound | Hydroxymethyl (-CH₂OH) | Sodium Borohydride (NaBH₄) | Pyridine-methanol | nih.gov |
| This compound | Nicotinic Acid (-COOH) | Standard oxidation (e.g., KMnO₄, Ag₂O) | Pyridine-carboxylic acid | |
| 4-Amino-2,6-dichloronicotinic acid | Nicotinamide (-CONH₂) | 1. Oxalyl chloride 2. Ammonia/Amine | Pyridine-carboxamide | mdpi.com |
| Dichloropyridine moiety | Trifluoromethyl (-CF₃) | TMSCF₃, Catalyst (e.g., Pd, Cu) | Trifluoromethyl-pyridine |
Annulation and Ring System Expansion Strategies Utilizing the Pyridine Core
The functional groups on this compound provide handles for annulation, the process of building a new ring onto the existing pyridine core. Such strategies lead to fused heterocyclic systems, significantly increasing molecular complexity and exploring new chemical space.
One potential strategy involves a Combes-type condensation, where a heteroaromatic amine reacts with a β-dicarbonyl compound or its equivalent to form a fused pyridine ring. enamine.net In the case of this compound, the 4-amino group can act as the nucleophile. Reaction with a suitable 1,3-dielectrophile could lead to the formation of a new six-membered ring fused to the 'b' face of the pyridine.
Another approach is the intramolecular cyclization. For example, the aldehyde could be condensed with a reagent that introduces a side chain containing a nucleophile. A subsequent intramolecular reaction between the newly introduced nucleophile and the amino group, or potentially one of the chloro-substituents via nucleophilic aromatic substitution (SNAr), could form a fused ring system. Strategies for synthesizing fused pyridine carboxylates and other complex systems often rely on the condensation of amino heterocycles with multifunctional reagents. enamine.netnih.gov Ring expansion strategies, though more complex, can also be envisioned, such as those involving an intramolecular Buchner reaction of a derived diazo ketone. nih.gov
Creation of Conformationally Restricted Analogues from Nicotinaldehyde Scaffolds
Reducing the conformational flexibility of a molecule can enhance its binding affinity and selectivity for a biological target. nih.govnih.gov The nicotinaldehyde scaffold is a versatile starting point for creating such conformationally restricted analogues.
A common strategy involves intramolecular reactions to form cyclic structures. For example, the aldehyde group can be used in a Pictet-Spengler-type reaction. Condensation of the aldehyde with a molecule containing an amino group and an adjacent aromatic ring (e.g., tryptamine (B22526) or a phenethylamine (B48288) derivative), followed by acid-catalyzed cyclization, would fuse a new ring system onto the pyridine core, incorporating the C3 and C4 positions.
Alternatively, the aldehyde and amino groups can participate in multicomponent reactions to build a new ring. For instance, reaction with an alkene and an acid catalyst could initiate an aza-Diels-Alder reaction, where the imine formed in situ from the aldehyde and amino group acts as the diene or dienophile, leading to a fused, partially saturated heterocyclic ring. The synthesis of complex, constrained tricyclic nicotine (B1678760) analogues has been demonstrated starting from substituted nicotinaldehydes, highlighting the utility of the aldehyde group in building rigid molecular architectures. nih.gov
Applications of Click Chemistry for Rapid Diversification of Halogenated Pyridines
Click chemistry refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for the rapid synthesis of compound libraries. nih.gov The two chlorine atoms on this compound make it an excellent substrate for diversification using click chemistry principles.
A primary application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthetic sequence would involve:
Azide (B81097) Installation: The chloro-substituents can be displaced by an azide nucleophile (e.g., sodium azide) via a nucleophilic aromatic substitution (SNAr) reaction. This converts the dichloropyridine into a diazidopyridine derivative.
Cycloaddition: The resulting azide-functionalized pyridine can then be reacted with a diverse range of terminal alkynes in the presence of a copper(I) catalyst. This CuAAC reaction reliably forms a stable 1,4-disubstituted 1,2,3-triazole ring, linking the pyridine core to a new substituent.
This two-step process allows for the modular and efficient synthesis of a large library of derivatives, where the diversity is generated from the wide availability of different alkynes. This approach is a powerful tool in drug discovery for creating many analogues quickly for biological screening. nih.gov
Applications in Advanced Organic Synthesis and Chemical Biology Research
4-Amino-2,6-dichloronicotinaldehyde as a Versatile Building Block in Complex Organic Synthesis
The strategic placement of functional groups renders this compound a valuable intermediate in multi-step organic synthesis. Its reactivity allows for the sequential or chemo-selective modification of its structure to build elaborate molecules.
The structure of this compound is well-suited for the synthesis of fused and complex heterocyclic systems. The aldehyde group can participate in condensation and cyclization reactions, while the chloro- and amino-substituents can be used to form new rings or introduce further molecular diversity. Patent literature indicates its use as a chemical intermediate in the creation of novel heterocyclic compounds, demonstrating its role in building complex molecular frameworks. sigmaaldrich.com
This aldehyde is utilized as a key intermediate in the synthesis of advanced molecular structures intended for pharmaceutical applications. americanelements.com For instance, it has been cited in patent literature as a building block for preparing heterocyclic compounds that act as inhibitors of CBP/EP300 bromodomains, which are therapeutic targets in areas such as oncology and inflammatory diseases. americanelements.com The compound's structure provides a rigid scaffold that can be elaborated into molecules with specific three-dimensional shapes capable of interacting with biological targets.
A comprehensive review of scientific and patent literature did not yield specific examples of this compound being used in the synthesis of agrochemical active ingredients. While structurally related compounds, such as 4-aminopicolinates and other chlorinated pyridines, are known classes of herbicides, the direct application of this specific aldehyde in agrochemical development is not documented in available sources. googleapis.comepo.org
No specific applications of this compound as a precursor for dyes, pigments, or other specialized organic materials were found in the reviewed literature. While some suppliers list it under categories that include materials science, specific research or patents demonstrating this utility are not publicly available. bldpharm.com
Role in Chemical Biology Investigations
The application of this compound in chemical biology is not well-documented in public research.
A thorough search of the scientific literature did not identify instances of this compound being used as a core structure for the development of biochemical tool compounds or fluorescent probes.
Application as a Scaffold for Ligand Design and Target Identification
The chemical compound this compound serves as a versatile scaffold in the fields of advanced organic synthesis and chemical biology. Its unique structural features, including a reactive aldehyde group and a substituted pyridine (B92270) ring, make it a valuable starting point for the generation of diverse molecular libraries aimed at ligand design and the subsequent identification of biological targets.
The core of this compound, the 4-amino-2,6-dichloropyridine (B16260) moiety, is a recognized pharmacophore in medicinal chemistry. This structural motif has been successfully incorporated into molecules designed to interact with specific biological targets, particularly protein kinases. The strategic placement of the amino and chloro substituents on the pyridine ring influences the electronic properties and binding interactions of the resulting ligands, allowing for the fine-tuning of their activity and selectivity.
While direct research on this compound as a ligand scaffold is not extensively documented in publicly available literature, the established utility of its core structure provides a strong rationale for its potential in drug discovery and chemical biology research. The aldehyde functionality at the 3-position offers a convenient chemical handle for derivatization, enabling the synthesis of a wide array of more complex molecules through reactions such as reductive amination, condensation, and the formation of Schiff bases.
Foundation for Kinase Inhibitor Design
A notable application of scaffolds related to 4-amino-2,6-dichloropyridine is in the development of kinase inhibitors. For instance, a family of 4-aminopyrido[2,3-d]pyrimidines has been synthesized and evaluated for its activity against non-Hodgkin's lymphomas. nih.govresearchgate.net These compounds, which incorporate a related aminopyridine core, have demonstrated the ability to inhibit key tyrosine kinases in the B cell receptor (BCR) signaling pathway. nih.govresearchgate.net
One particular compound from this family, designated as compound 19 , exhibited significant antiproliferative activity against a panel of 20 non-Hodgkin's lymphoma cell lines. nih.govresearchgate.net This activity was linked to the inhibition of the phosphorylation of crucial BCR-related kinases, including Bruton's tyrosine kinase (Btk), Spleen tyrosine kinase (Syk), and Lyn. nih.govresearchgate.net
Table 1: Antiproliferative Activity of Compound 19
| Cell Line | GI50 (µM) at 24h | GI50 (µM) at 48h |
|---|---|---|
| Panel of 20 NHL cell lines | 1.3 - 6.9 | 1.4 - 7.2 |
Data sourced from a study on 4-amino-2-arylamino-6-(2,6-dichlorophenyl)-pyrido[2,3-d]pyrimidin-7-(8H)-ones as BCR kinase inhibitors. nih.govresearchgate.net
The inhibitory action of compound 19 on the phosphorylation of these kinases highlights the potential of the aminopyridine scaffold to target specific enzymes involved in cancer signaling pathways. The 2,6-dichlorophenyl group present in these active compounds shares a substitution pattern with the subject compound, this compound, suggesting that the chloro-substituents at these positions are compatible with potent biological activity.
Versatility in Chemical Synthesis
The 4-amino-2,6-dichloropyridine structure is noted for its utility as an intermediate in the synthesis of both agrochemicals and pharmaceuticals. chemimpex.com Its application in medicinal chemistry is centered on its role as a building block for creating novel, biologically active compounds. chemimpex.com The presence of the aldehyde group in this compound further enhances its synthetic versatility, allowing for the introduction of a wide range of chemical functionalities to explore structure-activity relationships.
For example, the aldehyde can be readily converted into various other functional groups, or used to link the pyridine core to other molecular fragments. This adaptability is crucial in ligand design, where systematic modifications are made to a lead scaffold to optimize its binding affinity and selectivity for a particular biological target.
In-Depth Computational Analysis of this compound Remains Elusive
Despite a comprehensive search of scientific literature and computational databases, detailed theoretical and computational studies focusing specifically on the chemical compound this compound are not publicly available. As a result, the generation of a scientifically rigorous article based on the requested detailed outline is not possible at this time.
The inquiry for an in-depth article on "this compound," also known by its IUPAC name 4-amino-2,6-dichloropyridine-3-carbaldehyde, specified a structure focused entirely on its computational and theoretical characteristics. This included sections on molecular modeling, electronic structure, reaction mechanisms, theoretical spectroscopic properties, and structure-reactivity relationships.
However, a thorough investigation into scholarly sources, including chemical databases and academic journals, reveals a significant gap in the research landscape for this particular molecule. While information exists for structurally related compounds such as halogenated aminopyridines and various substituted nicotinaldehydes, specific computational data—such as calculated bond lengths, bond angles, Mulliken atomic charges, HOMO-LUMO energy gaps, predicted reaction pathways, and theoretical spectroscopic signatures (NMR, IR, UV-Vis)—for this compound has not been published.
The creation of the requested article would necessitate access to these specific data points to ensure scientific accuracy and to populate the detailed subsections of the outline. Without peer-reviewed and published computational studies, any attempt to generate the specified content would rely on speculation or extrapolation from related but distinct molecules, which would not meet the required standards of scientific rigor and would violate the directive to focus solely on the target compound.
This lack of available data prevents a detailed discussion on the following topics as they pertain specifically to this compound:
Computational and Theoretical Studies on 4 Amino 2,6 Dichloronicotinaldehyde
Investigation of Structure-Reactivity Relationships in Halogenated Aminonicotinaldehydes:While general principles can be inferred from the broader class of compounds, a specific comparative analysis including 4-Amino-2,6-dichloronicotinaldehyde is absent from the literature.
Therefore, until such research is conducted and published, a comprehensive and authoritative article on the computational and theoretical aspects of this compound cannot be compiled.
Green Chemistry Principles in the Synthesis of 4 Amino 2,6 Dichloronicotinaldehyde and Its Derivatives
Integration of Green Chemistry Principles in Synthetic Route Design
The synthesis of complex heterocyclic compounds such as 4-Amino-2,6-dichloronicotinaldehyde, a valuable intermediate in the pharmaceutical and agrochemical sectors, is increasingly guided by the tenets of green chemistry. chemimpex.com The traditional synthetic pathways for related 4-aminopyridine (B3432731) compounds often involve multi-step processes with significant environmental footprints. For instance, the 4-nitropyridine (B72724) N-oxide process, a common route, has prompted research into cleaner alternatives to cut production costs, enhance reaction yields, and reduce pollution. researchgate.net
Development of Environmentally Benign Synthetic Routes
The development of eco-friendly synthetic methods for this compound and its precursors is a key area of research. This involves a multi-faceted approach focusing on solvents, atom economy, and catalysis.
Utilization of Greener Solvents and Solvent-Free Reaction Conditions
A significant trend in the green synthesis of pyridine (B92270) derivatives is the move away from conventional volatile organic solvents towards greener alternatives or the elimination of solvents altogether. mdpi.com
Solvent-Free Reactions: Research has demonstrated the successful synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines through a one-pot, multicomponent reaction heated without any solvent, achieving good yields of 61-85%. mdpi.com Similarly, the synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives has been achieved under solvent-free conditions using microwave irradiation in conjunction with a magnetic nanocatalyst. rsc.org These methods offer advantages such as reduced pollution, lower costs, and simplified processes and handling.
Greener Solvents: When a solvent is necessary, water or water-ethanol mixtures are preferred choices. For example, the synthesis of pyranopyridine derivatives has been effectively carried out in water. rsc.org In another instance, a recyclable magnetic nanocatalyst was used for synthesizing bis-coumarin derivatives in ethanol (B145695), which was chosen as an optimal and environmentally friendly solvent. iau.ir A functional and green procedure for designing novel pyridine derivatives has also been presented using ethanol as a solvent. nih.gov These approaches align with the green chemistry goal of using auxiliary substances that are innocuous.
Optimization for High Atom Economy in Synthetic Steps
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. rsc.orgjocpr.com
Traditional syntheses, such as the route to the precursor 4-amino-2,6-dichloropyridine (B16260) from 2,6-dichloropyridine (B45657), involve steps like oxidation, nitration, and reduction. researchgate.net These reactions, particularly those using stoichiometric reagents, often have low atom economy and generate significant waste. For example, using iron powder in acetic acid for reduction is less atom-economical than catalytic hydrogenation. researchgate.net
To enhance atom economy, modern synthetic strategies focus on reaction types that are inherently more efficient.
Multicomponent Reactions (MCRs): MCRs are a powerful tool for building complex molecules like pyridine derivatives with high atom economy. By combining multiple starting materials in a single step to form the final product, waste from intermediate steps is eliminated. The solvent-free synthesis of 4-aminopyrido[2,3-d]pyrimidines is an excellent example of this approach. mdpi.com
Addition Reactions: These reactions are intrinsically atom-economical as all reactant atoms are incorporated into the product. rsc.org
Catalytic Reactions: The use of catalysts allows for reactions to proceed with high efficiency and selectivity, often with 100% atom economy, as the catalyst is not consumed. jocpr.com
Designing a synthesis for this compound with high atom economy would involve prioritizing these types of reactions to maximize the incorporation of atoms from the initial feedstock into the final aldehyde product.
Implementation of Catalysis for Sustainable Synthesis (e.g., Solid Acid Catalysts, Recyclable Catalysts)
Catalysis is a cornerstone of green chemistry, enabling reactions with greater efficiency and reduced environmental impact. The synthesis of pyridine derivatives has benefited significantly from the development of novel catalytic systems.
Recyclable Catalysts: A major advancement is the use of magnetically recoverable nanocatalysts, which can be easily separated from the reaction medium by an external magnet and reused multiple times with minimal loss of activity. rsc.orgresearchgate.net
Fe3O4-based Nanocatalysts: Various iron oxide-based magnetic catalysts have been developed for synthesizing pyridine derivatives. For instance, a CoFe2O4@Silica magnetic nanoparticle was used to prepare 2-amino-4,6-diarylnicotinonitrile derivatives under solvent-free conditions. rsc.org Another study utilized a Fe3O4-supported Schiff-base copper(II) complex for the solvent-free synthesis of pyrano[2,3-b]pyridine derivatives. rsc.org A copper complex fixed on core-shell magnetite nanoparticles has also been shown to be a highly efficient and recyclable catalyst for synthesizing bis-coumarin derivatives in ethanol. iau.ir
Environmentally Benign and Low-Cost Catalysts:
Activated Fly Ash: In a move towards using waste materials as resources, activated fly ash has been employed as an efficient, eco-friendly, and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines. bhu.ac.in
Catalytic Hydrogenation: For reduction steps common in aminopyridine synthesis, catalytic hydrogenation using catalysts like Pd/C or Raney Ni is a cleaner alternative to stoichiometric metal-acid systems. google.comnih.gov A patent for a related compound, 4-amino-3,6-dichloropicolinic acid, describes a clean catalytic hydrogenation process that avoids hazardous reducing agents like hydrazine (B178648). google.com
The table below summarizes various environmentally benign catalytic systems used in the synthesis of pyridine derivatives.
| Catalyst | Reaction/Product | Solvent | Key Advantages |
| CoFe2O4@Silica MNPs | Synthesis of 2-amino-4,6-diarylnicotinonitrile derivatives | Solvent-free (MW irradiation) | Recyclable magnetic catalyst, good yields. rsc.org |
| Fe3O4@SPNC (Schiff-base copper complex) | Synthesis of pyrano[2,3-b]pyridine derivatives | Solvent-free | Recyclable, efficient for three-component reaction. rsc.org |
| Activated Fly Ash | Synthesis of Imidazo[1,2-a]pyridines | Ethanol | Eco-friendly, reusable, low-cost, high yield. bhu.ac.in |
| Sodium Tungstate | One-step synthesis of 4-aminopyridine from 4-cyanopyridine | Aqueous sodium hypochlorite | Single-step reaction. google.com |
| Fe3O4@SiO2-Py-Tetrazole-Cu(II) | Synthesis of bis-coumarin derivatives | Ethanol | Green solvent, high recyclability (6 times), mild conditions. iau.ir |
| Raney Nickel | Reduction of nitro group to form amine | Methanol | Efficient and clean catalyst, easily removed by filtration. nih.gov |
Strategies for Waste Minimization and Byproduct Reduction
A primary goal of green chemistry is the prevention of waste, which is preferable to treating waste after it has been created. In the synthesis of this compound and its derivatives, several strategies are employed to minimize waste and reduce byproducts.
One of the most effective strategies is the use of one-pot syntheses and multicomponent reactions (MCRs) . mdpi.comnih.gov These approaches significantly reduce waste by decreasing the number of separate reaction, isolation, and purification steps, which are major sources of solvent and material loss. The synthesis of novel pyridines via a one-pot, four-component reaction exemplifies this efficient approach. nih.gov
Another key strategy is the avoidance of unnecessary derivatization . nih.gov Each step involving the protection and deprotection of functional groups requires additional reagents and solvents, generating more waste. Designing synthetic routes that circumvent these steps leads to a more streamlined and less wasteful process.
Q & A
Q. What statistical approaches resolve contradictions in low-concentration environmental detection data?
- Methodological Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank) to compare datasets with non-detects. Use censored data analysis (ROS model) to estimate concentrations below LOQ. Validate trends with bootstrap resampling (1000 iterations) to address variability from method transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
